3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (coumarin) family, characterized by a benzopyran-4-one core. Its structure includes a 1,3-benzothiazol-2-yl moiety at position 3, a hydroxyl group at position 7, a propyl chain at position 6, and a trifluoromethyl (CF₃) group at position 2. The benzothiazole ring enhances electronic delocalization, while the CF₃ group contributes to metabolic stability and lipophilicity . Molecular weight is 495.5 g/mol, with a high XLogP3 value of 7.2, indicating pronounced hydrophobicity .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO3S/c1-2-5-10-8-11-14(9-13(10)25)27-18(20(21,22)23)16(17(11)26)19-24-12-6-3-4-7-15(12)28-19/h3-4,6-9,25H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVLIGBPYAWNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one exhibit significant antimicrobial properties. For instance, studies on related benzothiazole derivatives have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the benzothiazole group is crucial for enhancing these antibacterial activities.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines by targeting the PI3K/Akt/mTOR pathway .
Photophysical Properties
The photophysical characteristics of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one make it a candidate for applications in fluorescence imaging and sensors. The compound exhibits strong fluorescence properties when excited at specific wavelengths, making it suitable for use in biological imaging techniques .
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound has potential applications in organic electronics, particularly in OLED technology. Its ability to emit light efficiently can be harnessed for creating more effective display technologies .
Sensors
The compound's sensitivity to environmental changes allows it to be used as a sensor material for detecting various analytes. Its fluorescence can change in response to different chemical environments, making it useful for environmental monitoring .
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of benzothiazole derivatives against Pseudomonas aeruginosa, showing significant inhibition zones indicating strong antibacterial activity .
- Anticancer Mechanisms : Research explored the mechanisms by which benzothiazole compounds induce apoptosis in breast cancer cells, revealing that they activate caspase pathways leading to programmed cell death .
- Fluorescence Imaging : A case study demonstrated the use of similar chromenone derivatives in live-cell imaging applications due to their bright fluorescence and low cytotoxicity .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related chromen-4-one derivatives, emphasizing substituent variations and their implications:
Key Findings from Comparative Studies
Substituent Effects on Lipophilicity: The CF₃ group in the target compound contributes to a higher XLogP3 (7.2) compared to derivatives with methyl (e.g., ) or hydroxyl groups (e.g., ), which have lower logP values. The propyl chain at position 6 increases hydrophobicity relative to ethyl () or bromo () substituents.
The hydroxyl group at position 7 in the target compound may confer antioxidant properties, as seen in similar hydroxylated chromen-4-ones ().
Biological Activity :
- Benzothiazole-containing compounds (e.g., ) are frequently associated with kinase or phosphatase inhibition, suggesting the target compound may share similar mechanisms.
- The CF₃ group is prevalent in pharmaceuticals (e.g., ’s patent compounds) for enhancing metabolic stability, a feature likely shared by the target compound .
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one , often referred to as a benzothiazole derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent scientific findings.
Chemical Structure and Synthesis
This compound features a complex structure that includes a benzothiazole moiety and a chromen-4-one core . The synthesis typically involves multi-step organic reactions:
- Formation of the Benzothiazole Moiety : Reaction of 2-aminothiophenol with an aldehyde or ketone.
- Construction of the Chromen-4-one Core : Cyclization of a precursor such as 2-hydroxyacetophenone.
- Introduction of Functional Groups : Substitution reactions to add dimethylamino, hydroxy, propyl, and trifluoromethyl groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity , particularly as a topoisomerase I inhibitor . This mechanism interferes with DNA replication and transcription, leading to apoptosis in cancer cells. Studies have shown promising results against various human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HepG2 (Liver) | 15.0 |
| A549 (Lung) | 10.0 |
These results suggest that the compound could be a valuable candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on several enzymes involved in metabolic processes:
- Cholinesterases : Moderate inhibition was observed, with IC50 values around 19.2 µM for AChE and 13.2 µM for BChE.
- Cyclooxygenase-2 (COX-2) : It demonstrated moderate activity, indicating potential anti-inflammatory effects.
These activities suggest that it may serve as a multi-targeted therapeutic agent .
The biological activity of this compound is largely attributed to its ability to interact with DNA and inhibit topoisomerase enzymes. The trifluoromethyl group enhances its binding affinity through hydrogen and halogen bonding interactions with target proteins, which is crucial for its anticancer efficacy .
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various benzothiazole derivatives, including our compound of interest. The findings indicated that compounds with similar structural features exhibited enhanced cytotoxicity against breast cancer cells compared to standard treatments like etoposide .
Enzyme Inhibition Study
Another investigation focused on the enzyme inhibition properties of this compound against cholinesterases and COX-2. The study revealed that the presence of electron-withdrawing groups like trifluoromethyl significantly increased inhibitory potency against these enzymes, suggesting potential applications in treating neurodegenerative diseases and inflammation .
Q & A
Basic: What are the primary synthetic pathways for 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via condensation of benzothiazole derivatives with substituted chromenones. Key steps include:
- Acidic/Basic Catalysis : Acidic conditions (e.g., H₂SO₄) favor cyclization of intermediates, while basic conditions (e.g., K₂CO₃) promote nucleophilic substitution at the 7-hydroxy position .
- Functional Group Protection : Protecting the 7-hydroxy group during synthesis (e.g., using trifluoromethyl benzyl ethers) prevents undesired side reactions and improves yield .
- Optimization Parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for benzothiazole:chromenone) critically affect purity and yield .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and computational methods:
- NMR & Mass Spectrometry : Confirm molecular weight (495.5 g/mol) and substituent positions (e.g., trifluoromethyl at C2, benzothiazole at C3) .
- X-Ray Crystallography : Resolve crystal packing and dihedral angles between the chromenone core and benzothiazole moiety (e.g., deviations <0.002 Å for planar regions) .
- HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete substitution or oxidation .
Basic: What preliminary biological screening assays are recommended for this chromenone derivative?
Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., PI3K) or cytochrome P450 isoforms using fluorogenic substrates .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Antioxidant Potential : DPPH radical scavenging assays to evaluate the 7-hydroxy group’s redox activity .
Advanced: How can researchers optimize the compound’s pharmacokinetic properties while retaining bioactivity?
Answer:
Modify substituents systematically:
- Lipophilicity Adjustments : Replace the propyl group (C6) with shorter alkyl chains (ethyl/methyl) to enhance solubility, monitored via logP (experimental vs. XLogP3: 7.2) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., halogens) at the benzothiazole ring to reduce CYP-mediated oxidation .
- Prodrug Strategies : Esterify the 7-hydroxy group to improve membrane permeability, with in vitro hydrolysis studies in plasma .
Advanced: What methodologies resolve contradictions in reported biological activities of benzothiazole-chromenone hybrids?
Answer:
Address discrepancies via:
- Dose-Response Curves : Re-evaluate activity across a broader concentration range (nM to μM) to identify non-linear effects .
- Target Profiling : Use proteomic approaches (e.g., affinity chromatography) to distinguish primary targets from off-target interactions .
- Meta-Analysis : Compare structural analogs (e.g., 6-ethyl vs. 6-propyl derivatives) to isolate substituent-specific effects .
Advanced: What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?
Answer:
Adapt OECD guidelines for environmental chemistry:
- Biodegradation : Aerobic/anaerobic batch tests with LC-MS/MS to track degradation products .
- Bioaccumulation : Use partition coefficients (logKₒw) and soil adsorption models (e.g., EPI Suite) to predict environmental persistence .
- Ecotoxicology : Daphnia magna acute toxicity assays (48h LC₅₀) and algal growth inhibition tests .
Advanced: How can computational methods enhance structure-activity relationship (SAR) studies?
Answer:
Integrate multi-scale modeling:
- Docking Simulations : Map interactions with targets (e.g., ATP-binding pockets) using AutoDock Vina .
- QSAR Models : Corrogate substituent effects (e.g., trifluoromethyl’s electronegativity) with biological endpoints via PLS regression .
- MD Simulations : Assess conformational stability of the benzothiazole-chromenone scaffold in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
